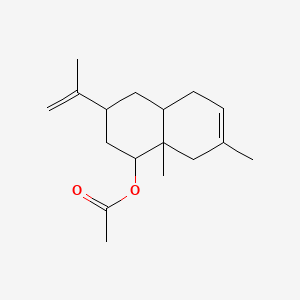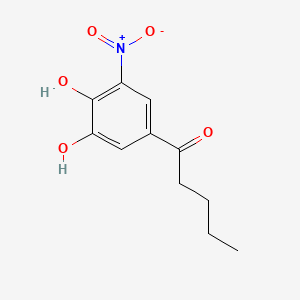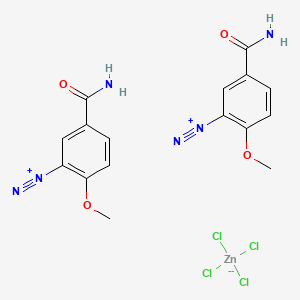
5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound with the molecular formula C16H16Cl4N6O4Zn It is a diazonium salt, which is a class of organic compounds that contain a diazonium group (R-N2+)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 5-carbamoyl-2-methoxyaniline. The process includes the following steps:
Diazotization: 5-carbamoyl-2-methoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Complex Formation: The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) chloride or bromide as a catalyst.
Coupling Reactions: Often performed in alkaline conditions using sodium hydroxide or potassium hydroxide.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halogenated derivatives, hydroxylated derivatives, and amine derivatives.
Coupling Reactions: Azo compounds with vibrant colors, used in dye manufacturing.
Reduction Reactions: Aniline derivatives.
科学研究应用
5-Carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, leading to the formation of new chemical bonds and the generation of diverse products. The pathways involved in these reactions are influenced by factors such as the nature of the nucleophile, reaction conditions, and the presence of catalysts.
相似化合物的比较
Similar Compounds
2-Carbamoyl-5-methoxybenzenediazonium chloride hemi (zinc chloride) salt: Similar in structure but differs in the counterion and specific applications.
5-Carbamoyl-2-methoxybenzenediazonium chloride: Lacks the tetrachlorozincate complex, leading to different chemical properties and reactivity.
Uniqueness
5-Carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) is unique due to its tetrachlorozincate complex, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications, such as the synthesis of complex organic compounds and the study of enzyme-catalyzed reactions.
属性
CAS 编号 |
85567-53-9 |
|---|---|
分子式 |
C16H16Cl4N6O4Zn |
分子量 |
563.5 g/mol |
IUPAC 名称 |
5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C8H7N3O2.4ClH.Zn/c2*1-13-7-3-2-5(8(9)12)4-6(7)11-10;;;;;/h2*2-4H,1H3,(H-,9,12);4*1H;/q;;;;;;+2/p-2 |
InChI 键 |
SPEHRSOGEBKZMJ-UHFFFAOYSA-L |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)N)[N+]#N.COC1=C(C=C(C=C1)C(=O)N)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


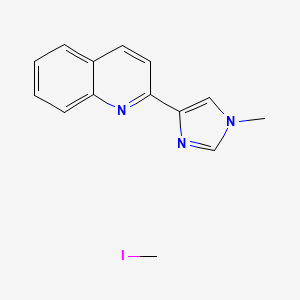
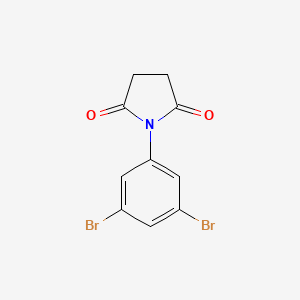
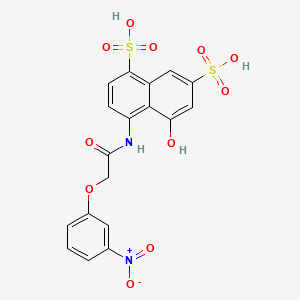
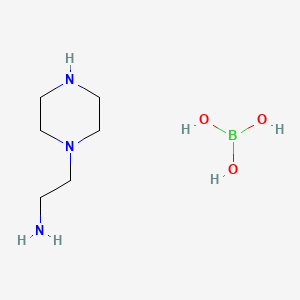
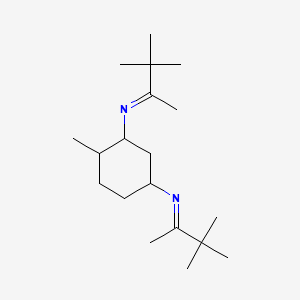

![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)

![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)
![4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12690015.png)

![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)
